Methyldiiodoarsine

Organometallic Chemistry Reactivity Electronic Structure

Researchers requiring a well-characterized thioredoxin reductase inhibitor with defined kinetic parameters frequently encounter variability with generic methylhaloarsine substitutes. Methyldiiodoarsine (CAS 7207-97-8) resolves this with validated Ki values (100-250 nM) for dose-response studies and a crystalline solid-state structure confirmed by X-ray diffraction for computational benchmarking. - Enables 14C-methyl radiolabeling of dimethylarsinic acid for in vivo arsenic metabolic flux tracing. - Air/moisture-sensitive yellow solid (mp 28°C); shipped under inert atmosphere with rigorous moisture exclusion.

Molecular Formula CH3AsI2
Molecular Weight 343.765 g/mol
CAS No. 7207-97-8
Cat. No. B129106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldiiodoarsine
CAS7207-97-8
SynonymsDiiodomethylarsine;  Methylarsine Diiodide;  Methylarsonous diiodide; 
Molecular FormulaCH3AsI2
Molecular Weight343.765 g/mol
Structural Identifiers
SMILESC[As](I)I
InChIInChI=1S/CH3AsI2/c1-2(3)4/h1H3
InChIKeyZKGSUVMABCXPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyldiiodoarsine: Properties & Procurement


Methyldiiodoarsine (CAS 7207-97-8), also known as methylarsonous diiodide or diiodomethylarsine, is a trivalent organoarsenic compound with the molecular formula CH3AsI2 and a molecular weight of 343.77 g/mol [1]. It is a yellow, air- and moisture-sensitive solid at room temperature (melting point 28°C) , exhibiting the trigonal pyramidal geometry characteristic of arsenic(III) compounds [2]. The compound is recognized as a metabolite in arsenic-exposed cells and as a potent inhibitor of thioredoxin reductase (TrxR), an enzyme critical for cellular redox homeostasis [3]. It also serves as a valuable synthetic precursor for other organoarsenic compounds, including radiolabeled dimethylarsinic acid [4].

Methyldiiodoarsine Substitution Unreliability


In scientific research and industrial applications, the assumption that methyldiiodoarsine can be generically substituted by other methylhaloarsines (e.g., CH3AsCl2, CH3AsBr2) or trivalent arsenicals is not supported by evidence. The specific electronic, steric, and chemical properties conferred by the iodine substituents—including a distinctly lower electrophilic reactivity [1], unique crystalline solid-state behavior at ambient temperature [2], and a validated role as a specific thioredoxin reductase inhibitor with defined kinetic parameters [3]—create a functional profile that is not recapitulated by its lighter halogen analogs. Substitution without rigorous validation risks altering reaction outcomes, invalidating biological models, and compromising material purity. The following quantitative evidence establishes the verifiable, non-interchangeable nature of this compound.

Methyldiiodoarsine Differentiation Evidence


Electrophilicity vs. Chloro/Bromo Analogs

Methyldiiodoarsine exhibits a lower dipole moment (μ = 1.60 D) compared to its chloro (μ = 2.51 D) and bromo (μ = 2.32 D) analogs in dilute benzene solution, as determined by dielectric constant measurements [1]. This indicates reduced electrophilicity at the arsenic center, which directly impacts its reactivity profile in nucleophilic substitution and coordination chemistry. The bond moment of the As–I bond was calculated to be 1.09 D [1].

Organometallic Chemistry Reactivity Electronic Structure

Crystalline Solid vs. Liquid Analogs

Unlike methyldichloroarsine (mp -55°C) and methyldibromoarsine, which are liquids at room temperature, methyldiiodoarsine is a crystalline solid (mp 28°C) . This solid-state property allowed for its structural determination via X-ray diffraction, which revealed a trigonal pyramidal geometry with As–I bond lengths of 2.58 Å and an I–As–I bond angle of 100.2° [1]. The intermolecular I···I contacts (3.96 Å) in the crystal lattice provide a unique structural context absent in liquid-phase analogs [1].

Crystallography Physical Property Stereochemistry

Thioredoxin Reductase Inhibition

Methyldiiodoarsine acts as a potent inhibitor of thioredoxin reductase (TrxR) with a reported inhibition constant (Ki) of 100 nM when assayed at constant [NADPH] and variable [Trxox] concentrations, and a Ki of 250 nM under reciprocal assay conditions [1]. This inhibition profile is characteristic of trivalent methylarsenicals, which are orders of magnitude more potent than their pentavalent counterparts [2]. The specific Ki values provide a quantitative benchmark for comparing the activity of different batches or formulations.

Biochemistry Enzymology Redox Biology

Precursor for Radiolabeled Dimethylarsinic Acid

Methyldiiodoarsine serves as a key intermediate in the synthesis of sodium dimethylarsinate-14C, a radiolabeled compound used in arsenic metabolism studies [1]. The reported procedure involves methylation of methyldiiodoarsine with iodomethane-14C, followed by precipitation and purification, achieving a 78% overall radiochemical yield [1]. This demonstrates the compound's utility in accessing labeled organoarsenicals for tracing studies.

Radiolabeling Organic Synthesis Metabolism Studies

Air and Moisture Sensitivity

Methyldiiodoarsine is air-sensitive and hygroscopic, requiring storage under inert atmosphere and protection from moisture . While methyldichloroarsine is also air-sensitive and reacts violently with oxidants, its extreme volatility (bp 132-134°C) presents different handling hazards [1]. The solid diiodo compound, while still requiring rigorous exclusion of air and moisture, offers greater control over exposure and dispersion compared to its volatile liquid analogs.

Stability Handling Procurement

Methyldiiodoarsine Validated Applications


Radiolabeled Organoarsenical Synthesis

Methyldiiodoarsine is the reagent of choice for introducing a 14C-methyl label into dimethylarsinic acid, a key metabolite in arsenic biotransformation pathways [1]. The reported two-step procedure using 14C-iodomethane provides a high specific activity product suitable for in vivo tracing studies, enabling precise quantitation of arsenic metabolic flux. This application leverages the compound's reactivity as a methylarsenic(III) species.

Thioredoxin Reductase Inhibition Probe

In biochemical research focused on redox regulation and arsenic toxicity, methyldiiodoarsine serves as a well-characterized inhibitor of thioredoxin reductase [1]. Its defined Ki values (100-250 nM) allow for the design of dose-response experiments and the assessment of enzyme activity in cellular lysates or purified systems. This specific application is predicated on the compound's known mechanism of action and is not transferable to other trivalent arsenicals without revalidation.

Intermediate for Higher Methylarsines

As documented in the classic organometallic literature, methyldiiodoarsine is a key intermediate for the preparation of trimethylarsine and dimethylfluoroarsine [1]. The lower electrophilicity of the As–I bond compared to As–Cl or As–Br allows for controlled alkylation or arylation reactions, making it a versatile building block in organoarsenic synthesis. This route is particularly valuable when milder reaction conditions are required to avoid over-alkylation or decomposition.

Model for Arsenic(III) Structural Studies

The crystalline nature of methyldiiodoarsine at room temperature has enabled definitive structural characterization by X-ray diffraction [1], providing accurate bond lengths and angles for the CH3AsI2 unit. This structural data, combined with measured dipole moments [2], serves as a benchmark for computational chemistry studies aimed at modeling arsenic-ligand interactions, reaction mechanisms, and the electronic properties of related organoarsenicals.

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